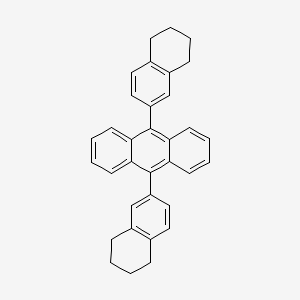
Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of anthracene at the 9 and 10 positions with 5,6,7,8-tetrahydro-2-naphthalenyl groups. Anthracene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under inert conditions using palladium catalysts and appropriate ligands. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production of this compound may involve similar cross-coupling reactions on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
Wissenschaftliche Forschungsanwendungen
Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of OLEDs, organic semiconductors, and other electronic devices.
Wirkmechanismus
The mechanism of action of Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include the transfer of electrons and energy between the compound and its environment .
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.
9,10-Dimethylanthracene: Exhibits high thermal stability and is used in OLEDs.
9,10-Anthracenediboronic acid bis(pinacol) ester: Utilized in the synthesis of organic semiconductors.
Uniqueness: Anthracene, 9,10-bis(5,6,7,8-tetrahydro-2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring precise control over these properties .
Eigenschaften
CAS-Nummer |
817627-13-7 |
|---|---|
Molekularformel |
C34H30 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
9,10-bis(5,6,7,8-tetrahydronaphthalen-2-yl)anthracene |
InChI |
InChI=1S/C34H30/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h5-8,13-22H,1-4,9-12H2 |
InChI-Schlüssel |
UOXPFAZUFSVCJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(CCCC7)C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


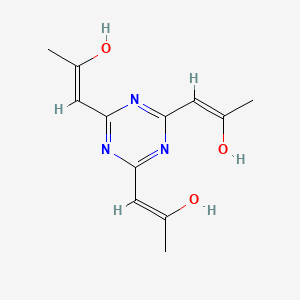
![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)
![N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine](/img/structure/B12515814.png)
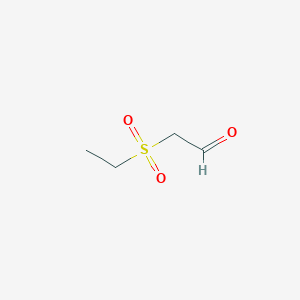
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
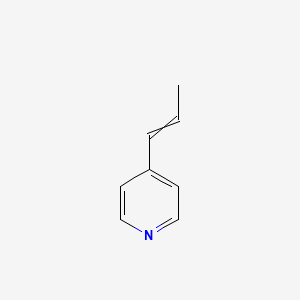
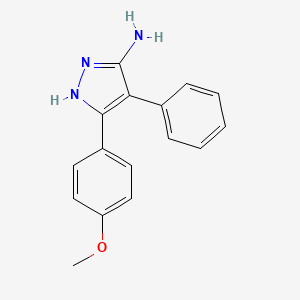
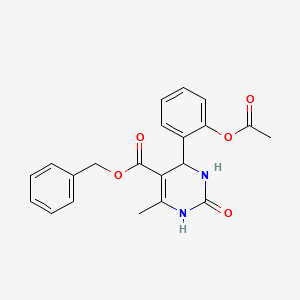
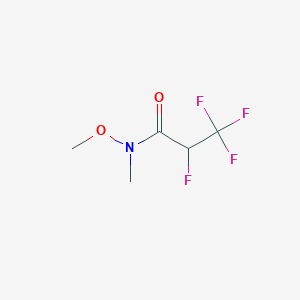
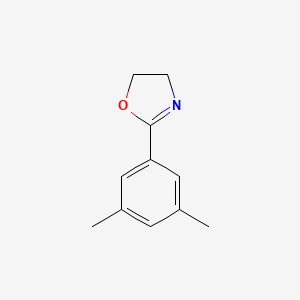
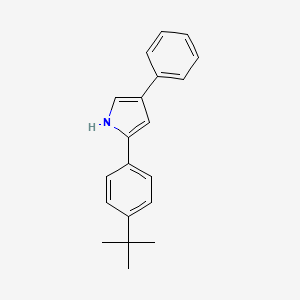
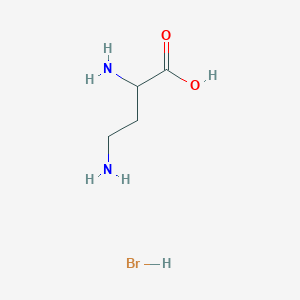
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
